1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
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Overview
Description
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a chemical compound that features a unique structure combining a 1,2,4-oxadiazole ring with a diazepane moiety.
Preparation Methods
The synthesis of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride typically involves a multi-step process. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then reacted with a diazepane derivative under appropriate conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole or diazepane rings are replaced by other groups.
Scientific Research Applications
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The diazepane moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride: This compound features a piperazine ring instead of a diazepane ring, which may result in different biological activities and binding properties.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the attached functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxadiazole and diazepane moieties, which may confer distinct advantages in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
5-tert-butyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O.2ClH/c1-12(2,3)11-14-10(15-17-11)9-16-7-4-5-13-6-8-16;;/h13H,4-9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBBTPKEHUACFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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